molecular formula C20H18N4O2 B2826038 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900265-96-5

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2826038
CAS No.: 900265-96-5
M. Wt: 346.39
InChI Key: ABJRQWLLCPZSIF-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, featuring a benzyl group at the N-1 position and N,N-dimethyl substitution on the carboxamide moiety. Its synthesis involves condensation of methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate with dimethylamine, followed by hydrolysis and coupling ().

Properties

IUPAC Name

6-benzyl-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-22(2)20(26)16-12-15-18(24(16)13-14-8-4-3-5-9-14)21-17-10-6-7-11-23(17)19(15)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJRQWLLCPZSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the benzyl and dimethyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at N-1, C-9, and the carboxamide group significantly altering biological and physicochemical profiles. Below is a comparative analysis:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (N-1 / Carboxamide) Molecular Weight logP Polar Surface Area (Ų) Key Features
1-Benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl / N,N-dimethyl 346.39 2.47 50.84 Moderate solubility, balanced lipophilicity
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1,9-Dimethyl / 2-ethylphenyl 360.42 3.12* 48.92* Increased hydrophobicity due to ethylphenyl group
N-(4-Methylphenyl)-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl / 4-methylphenyl 422.48 3.65 55.21 Higher molecular weight, reduced solubility
N-[3-(1H-Imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl / imidazolylpropyl 443.51* 1.98* 82.34* Enhanced polarity and antimicrobial activity

*Estimated values based on structural analogs.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • N-1 Substitution : Benzyl groups enhance membrane permeability, while smaller alkyl groups (e.g., methyl) reduce cytotoxicity .
    • Carboxamide Modifications : Aryl substituents improve target affinity (e.g., 4-methylphenyl in ), whereas polar groups (e.g., imidazole) enhance solubility and antimicrobial effects .
  • Thermodynamic Solubility : The target compound’s logSw (-3.14) indicates poor aqueous solubility, a limitation addressed in analogs like the 7-methyl-N-(4-methylphenyl) derivative (logSw: -2.89) .

Biological Activity

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolopyrimidine derivatives, known for their diverse pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Core Structure : The initial step involves the formation of the pyrido-pyrrolo-pyrimidine core through cyclization reactions.
  • Functionalization : Subsequent reactions introduce the benzyl and N,N-dimethyl groups. Common reagents include amines and aldehydes under controlled conditions (temperature and pH) to ensure high yield and purity.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro assays demonstrated significant inhibition of viral replication in Vero cells, with more than 90% reduction in viral load at certain concentrations while exhibiting low cytotoxicity . Molecular docking studies indicated strong binding affinity to the main protease (Mpro) of the virus, suggesting a mechanism through which it may exert its antiviral effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents phosphorylation of target proteins involved in cell proliferation, leading to apoptosis in various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Proteins : The compound's interaction with viral proteases inhibits the replication cycle of viruses such as SARS-CoV-2.
  • Cell Cycle Modulation : By inhibiting CDKs, it disrupts normal cell cycle progression in cancer cells.

Research Findings and Case Studies

StudyFocusFindings
Antiviral ActivityShowed >90% inhibition of SARS-CoV-2 in Vero cells with low cytotoxicity.
Anticancer ActivityInduced apoptosis in cancer cells by inhibiting CDK2 activity.
Mechanistic InsightsDemonstrated strong binding affinity to Mpro via molecular docking studies.

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